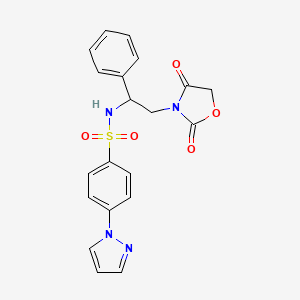

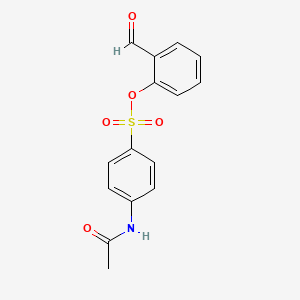

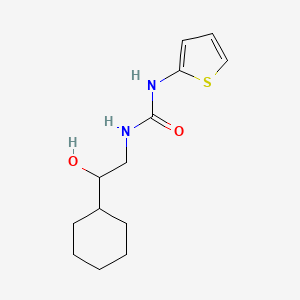

N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol . This compound is used as an intermediate in the synthesis of Lercanidipine, a medication used to treat high blood pressure .

Chemical Reactions Analysis

The chemical reactions involving related compounds are not clearly described in the sources I found .

Physical And Chemical Properties Analysis

The related compound, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, has a boiling point of 145°C/0.2mmHg, a predicted density of 1.025±0.06 g/cm3, and a predicted pKa of 14.90±0.29 .

Applications De Recherche Scientifique

Synthesis of Imidazo[1,5-a]indol-3-ones

This compound serves as a precursor in the synthesis of imidazo[1,5-a]indol-3-ones, which are heterocyclic compounds with potential pharmacological activities. The process involves Rh(III)-catalyzed C–H allenylation/annulation, starting from N-methoxycarbamoyl indoles and propargyl alcohols . This method is noted for its high efficiency, regioselectivity, and broad substrate scope.

Organic Synthesis Intermediates

The compound is used as an important raw material and intermediate in organic synthesis. It’s involved in the preparation of various chemical entities that are crucial in pharmaceuticals, agrochemicals, and dyestuff industries .

Ligand for Receptor Studies

In medicinal chemistry, this compound can act as a ligand for studying different receptors. It has been used in the preparation of melanocortin receptor ligands, histamine H4 receptor agonists, and NR2B/NMDA receptor antagonists .

Fluorescent Analogue Preparation

Researchers utilize this compound for the preparation of fluorescent analogues of strigolactones. These analogues are significant in studying plant hormones and their role in the environment .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(3,3-diphenylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2/c30-25(18-29-26(31)23-17-28-24-14-8-7-13-22(23)24)27-16-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,17,21,28H,15-16,18H2,(H,27,30)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHWGECVNVWZIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CNC(=O)C2=CNC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2746632.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2746633.png)

![1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2746638.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2746645.png)